molecular formula C11H11NO B12815181 3-Phenyl-5,6-dihydropyridin-2(1h)-one

3-Phenyl-5,6-dihydropyridin-2(1h)-one

Cat. No.: B12815181
M. Wt: 173.21 g/mol
InChI Key: IHWUUXBWCINGIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-5,6-dihydropyridin-2(1H)-one is a chemical compound built around the 5,6-dihydropyridin-2(1H)-one heterocyclic scaffold, a structure recognized as a potent pharmacophore in medicinal chemistry . This lactam ring system is an essential building block in many bioactive molecules and has proven significant in various therapeutic areas, including anticancer, antifungal, and antidiabetic research . For instance, the 5,6-dihydropyridin-2(1H)-one unit is a crucial component of Piperlongumine, a natural product known for its ability to generate reactive oxygen species (ROS) and induce apoptosis in cancer cells, highlighting the scaffold's potential in oncology drug discovery . Compounds featuring this core structure are frequently employed as key intermediates in sophisticated multi-step synthetic routes for Active Pharmaceutical Ingredients (APIs) . As a versatile synthetic building block, this compound is valuable for constructing more complex molecular architectures in drug discovery and development programs. This product is intended for research applications as a standard or intermediate in laboratory settings. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures of any kind, including human or veterinary use.

Properties

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

5-phenyl-2,3-dihydro-1H-pyridin-6-one

InChI

InChI=1S/C11H11NO/c13-11-10(7-4-8-12-11)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2,(H,12,13)

InChI Key

IHWUUXBWCINGIO-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-5,6-dihydropyridin-2(1h)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with β-ketoesters under acidic conditions to form the desired dihydropyridinone structure. The reaction conditions often include the use of strong acids like hydrochloric acid or sulfuric acid, and the reaction is usually carried out at elevated temperatures to facilitate cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-5,6-dihydropyridin-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridinone to its fully saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

3-Phenyl-5,6-dihydropyridin-2(1h)-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Phenyl-5,6-dihydropyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Activity

Table 2: Cytotoxicity and Electrophilicity of PL and Analogs
Compound IC50 (A549 cells, μM) Electrophilicity (k2, M⁻¹s⁻¹) Key Structural Difference
Piperlongumine (PL) 30.0 2.26 Contains cinnamoyl and dihydropyridinone units
Analog 1k (lacks dihydropyridinone) >200 1.80 Only cinnamoyl unit retained
3-Phenyl derivative (from Phomopsis prunorum) Inactive (α-glucosidase assay) N/A Substituents reduce bioactivity

Key Findings :

  • The 5,6-dihydropyridin-2(1H)-one unit in PL enhances cytotoxicity by 6–7-fold compared to analogs lacking this scaffold .
  • Electrophilicity (measured via cysteamine reactivity) correlates with bioactivity: PL’s k2 value (2.26 M⁻¹s⁻¹) exceeds that of analog 1k (1.80 M⁻¹s⁻¹), confirming the lactam’s role in ROS generation .

Mechanism of Action

  • Selectivity: PL shows selective toxicity toward cancer cells (e.g., A549, IC50 = 30 μM) over normal cells (e.g., LO2 hepatocytes, IC50 > 100 μM), while analogs like 1k lack this selectivity .

Chemical Stability and Reactivity

  • The dihydropyridinone scaffold in PL is more reactive toward nucleophiles (e.g., cysteamine) than its cinnamoyl counterpart, as shown by NMR and HRMS adduct formation .
  • Synthetic derivatives like 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one exhibit stability under reducing conditions, making them viable intermediates for pharmaceuticals like Apixaban .

Q & A

Q. What synthetic methodologies are commonly used to prepare 3-phenyl-5,6-dihydropyridin-2(1H)-one derivatives?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution reactions and coupling strategies. For example, piperlongumine analogs are synthesized by reacting α,β-unsaturated cinnamoyl chlorides with 5,6-dihydropyridin-2(1H)-one precursors in the presence of a base (e.g., NaH). Key steps include:
  • Step 1 : Conversion of cinnamic acid derivatives to acyl chlorides using oxalyl chloride .
  • Step 2 : Deprotection of 5,6-dihydropyridin-2(1H)-one followed by nucleophilic acylation .
  • Step 3 : Purification via column chromatography (yields: 55–62%) and characterization by NMR and HRMS .
    Alternative routes include domino Ugi/aldol/hydrolysis reactions starting from Baylis-Hillman phosphonium salts .

Q. How does the 5,6-dihydropyridin-2(1H)-one scaffold contribute to cytotoxicity in cancer cells?

  • Methodological Answer : The lactam unit acts as a Michael acceptor, reacting with cellular thiols (e.g., cysteamine) to generate reactive oxygen species (ROS). ROS accumulation disrupts redox balance, induces lipid peroxidation, and collapses mitochondrial membrane potential (MMP), leading to apoptosis . Key assays:
  • ROS Detection : Flow cytometry with DCFH-DA probe .
  • MMP Measurement : Rhodamine 123 staining .
  • GSH/GSSG Ratio : Quantified via enzymatic recycling assays .

Q. What are the baseline cytotoxicity profiles of this compound derivatives?

  • Methodological Answer : Cytotoxicity is evaluated using MTT assays in cancer (A549, SK-OV3) and normal (LO2, 293T) cell lines. For example:
CompoundA549 IC₅₀ (µM)SK-OV3 IC₅₀ (µM)
PL3030
1k115.2>200
Data indicate that removal of the lactam unit (e.g., 1k) reduces cytotoxicity by 3–6 fold .

Advanced Research Questions

Q. How do substituent position effects influence the anticancer activity of this compound analogs?

  • Methodological Answer : Positional isomerism significantly impacts activity. For methoxy-substituted analogs:
CompoundSubstituent PositionA549 IC₅₀ (µM)
1eTerminal (2-OCH₃)>200
1fMiddle (3-OCH₃)143.3
1gPara (4-OCH₃)>200
Middle-position substituents (e.g., 1f) enhance activity due to optimized steric and electronic interactions with cellular targets .

Q. What experimental strategies validate the role of the lactam unit in ROS-mediated apoptosis?

  • Methodological Answer :
  • Electrophilicity Assay : Measure second-order rate constants (k₂) with cysteamine. PL (k₂ = 2.26 M⁻¹s⁻¹) reacts faster than analogs lacking the lactam (1k: k₂ = 1.80 M⁻¹s⁻¹), confirming its role as a primary electrophile .
  • Thiol Adduct Analysis : HRMS identifies 1:1 and 1:2 adducts between PL and cysteamine (m/z = 417.1466 and 494.1611) .
  • NAC Rescue Experiments : Pretreatment with N-acetylcysteine (ROS scavenger) reverses apoptosis and MMP collapse .

Q. How can structural modifications optimize the redox-targeting efficacy of this scaffold?

  • Methodological Answer :
  • Introducing Electron-Withdrawing Groups : Enhance electrophilicity of the lactam unit (e.g., nitro or trifluoromethyl groups) to boost thiol reactivity .
  • Hybrid Pharmacophores : Combine the lactam with redox-sensitive moieties (e.g., quinones) to synergize ROS generation .
  • Prodrug Design : Mask the lactam’s reactivity until activated in the tumor microenvironment .

Data Contradictions and Resolution

Q. Why do some analogs with similar substituents show divergent cytotoxicity profiles?

  • Resolution : Discrepancies arise from substituent electronic effects vs. position effects. For example, 1c (3-F substituent) shows higher activity than 1k (no lactam), confirming that position (meta > para/terminal) and scaffold integrity are critical .

Q. How to reconcile conflicting reports on ROS as both pro-survival and pro-apoptotic signals?

  • Resolution : ROS exhibit a biphasic effect: Low levels promote cancer cell proliferation via redox signaling, while exceeding threshold levels triggers apoptosis. Experimental design must control ROS quantification (e.g., DCFH-DA for real-time monitoring) and use isoform-specific NADPH oxidase inhibitors to isolate pathways .

Key Tables from Evidence

Table 1 : Electrophilicity of PL and Analogs

Compoundk₂ (M⁻¹s⁻¹)ROS Induction (Fold Change)
PL2.261.7
1k1.801.2
Source: Kinetic thiol reactivity assays

Table 2 : Impact of Lactam Unit on Apoptosis

ParameterPL (30 µM)1k (100 µM)
G2/M Arrest (%)33.8No effect
Apoptosis Rate (%)22.75.1
MDA Level (Fold)3.01.2
Source: Flow cytometry and lipid peroxidation assays

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